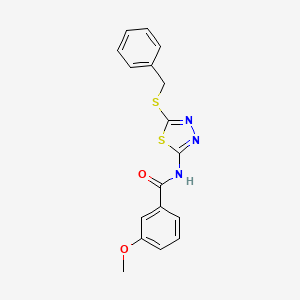

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-22-14-9-5-8-13(10-14)15(21)18-16-19-20-17(24-16)23-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRUDTJFUDRQCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide typically involves the reaction of 5-(benzylthio)-1,3,4-thiadiazole-2-amine with 3-methoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and bacterial infections.

Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among similar compounds include substitutions on the thiadiazole ring (e.g., alkyl/arylthio groups) and modifications to the benzamide moiety (e.g., methoxy, trifluoromethyl, or halogen substituents). These changes impact melting points, solubility, and bioactivity.

(a) Tyrosine Kinase Inhibition

The target compound’s structural analog, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide, demonstrated potent dual inhibition of abl and src tyrosine kinases, critical targets in cancer therapy .

(b) Cytotoxicity and DNA Interaction

Thiadiazole-chalcone hybrids (e.g., 5a, 5f, 5h, 5m) exhibit cytotoxicity via DNA intercalation and caspase-dependent apoptosis, with IC₅₀ values of 6.92–16.35 μM in leukemia HL-60 cells . In contrast, the target compound lacks a chalcone moiety, suggesting a divergent mechanism, possibly relying on kinase inhibition rather than direct DNA damage.

(c) Selectivity and Toxicity

Compounds with benzylthio groups (e.g., 5h, 5m) show moderate selectivity for cancer cells over normal lung cells (MRC-5: IC₅₀ ~18–81 μM) . The target compound’s 3-methoxy group may further modulate selectivity by altering hydrophobicity and hydrogen-bonding capacity.

Structure-Activity Relationships (SAR)

- Thioether Linkage : Benzylthio substituents improve lipophilicity and membrane permeability compared to methylthio or ethylthio groups .

- Benzamide Substitutions : Electron-donating groups (e.g., methoxy) may enhance kinase inhibition, while electron-withdrawing groups (e.g., trifluoromethyl) improve cytotoxicity in certain cancer lines .

- Hybrid Structures : Chalcone-thiadiazole hybrids exhibit stronger DNA binding but reduced kinase affinity compared to benzamide derivatives .

Biological Activity

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews recent findings regarding its synthesis, biological evaluations, and mechanisms of action based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxybenzoyl chloride with 5-benzylthio-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The reaction conditions often include solvents like dichloromethane and may require purification via column chromatography to achieve high purity levels.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound has been evaluated for its antiproliferative activity using the following cancer cell lines: MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer).

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 3.1 |

| This compound | HeLa | 2.5 |

| This compound | A549 | 4.0 |

| This compound | HepG2 | 5.0 |

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The compound demonstrated particularly strong activity against the HeLa cell line with an IC50 of 2.5 µM, suggesting it may be a promising candidate for further development in targeted cancer therapies .

The mechanism underlying the anticancer effects of this compound appears to involve induction of apoptosis and cell cycle arrest. Flow cytometry analyses have shown that treatment with this compound leads to increased sub-G1 phase populations in treated cells, indicating apoptotic cell death . Additionally, molecular docking studies suggest that the compound interacts effectively with key targets involved in tumor growth and survival pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. It has shown promising results against various bacterial strains:

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µM |

| Escherichia coli | 32 µM |

| Enterococcus faecalis | 8 µM |

These findings indicate that the compound possesses selective antibacterial activity against Gram-positive bacteria .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

- Antimicrobial Efficacy : Another investigation focused on its antimicrobial properties revealed that the compound effectively inhibited the growth of Enterococcus faecalis at low concentrations compared to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.